AMN082 二盐酸盐

科学研究应用

作用机制

未来方向

生化分析

Biochemical Properties

Amn082 dihydrochloride potently inhibits cAMP accumulation and stimulates GTP binding in recombinant cells and on membranes expressing mGluR7 . It has an EC50 value of 64-290 nM . It is selective over other mGluR subtypes and selected ionotropic glutamate receptors up to 10 μM .

Cellular Effects

Amn082 dihydrochloride has been shown to have neuroprotective effects in various models. For instance, it has been found to reduce neuronal apoptosis in rats after traumatic brain injury . It also modulates nucleus accumbens GABA and glutamate, but not dopamine, in rats .

Molecular Mechanism

The molecular mechanism of Amn082 dihydrochloride involves its selective allosteric agonism of the mGluR7 . This leads to the inhibition of cAMP accumulation and stimulation of GTP binding . It mimics the effect of glutamate, thereby influencing the signaling pathways associated with this neurotransmitter .

Temporal Effects in Laboratory Settings

In a study investigating the effects of Amn082 dihydrochloride over time, it was found that the compound produced antidepressant-like activity and receptor occupancy at SERT up to 4 hours post-dose . At this time point, Amn082 is significantly reduced in brain and plasma while the concentration of its major metabolite continues to increase in the brain .

Dosage Effects in Animal Models

In animal models, the effects of Amn082 dihydrochloride have been shown to vary with dosage. For instance, oral or intrastriatal administration of Amn082 dihydrochloride at doses of 0.1, 0.5, and 5 mg/kg has been shown to reverse haloperidol-induced catalepsy in rats . Higher doses of Amn082 dihydrochloride (10 and 20 mg/kg) have no effect on the same models of Parkinson’s disease .

Transport and Distribution

It is known that the compound is orally active and brain penetrant , suggesting that it can cross the blood-brain barrier and distribute within the central nervous system.

Subcellular Localization

Given its role as an allosteric agonist of mGluR7, it is likely to be localized at the cell membrane where mGluR7 is expressed .

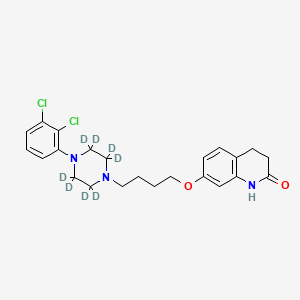

准备方法

合成路线和反应条件

AMN 082 二盐酸盐的合成涉及将 N,N'-双(二苯甲基)乙烷-1,2-二胺与两摩尔当量的盐酸结合 . 反应条件通常需要温和加热和超声处理以确保适当的溶解度和反应完成 .

工业生产方法

AMN 082 二盐酸盐的工业生产方法没有广泛记录。 该化合物是在实验室中为研究目的合成的,该过程涉及标准有机合成技术,包括使用合适的溶剂和纯化方法,例如重结晶 .

化学反应分析

反应类型

AMN 082 二盐酸盐主要由于二胺官能团的存在而进行取代反应。 它也可以与各种金属离子形成配合物 .

常用试剂和条件

涉及 AMN 082 二盐酸盐的反应中常用的试剂包括盐酸、有机溶剂如二甲亚砜(DMSO)和乙醇 . 反应通常在温和条件下进行,并进行温和加热和超声处理以增强溶解度 .

形成的主要产物

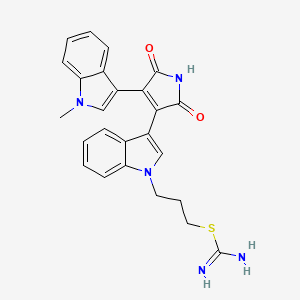

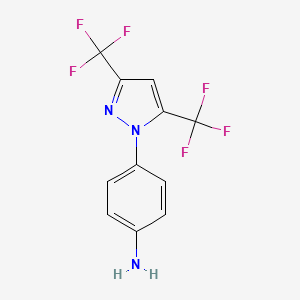

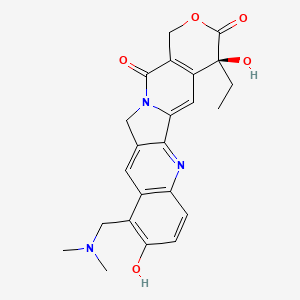

相似化合物的比较

AMN 082 二盐酸盐对其对 mGluR7 的选择性是独一无二的,这使其有别于其他代谢型谷氨酸受体激动剂 . 类似的化合物包括:

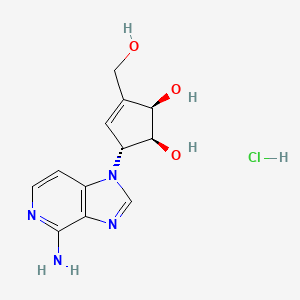

L-AP4(L-2-氨基-4-磷酰基丁酸): III 组 mGluRs 的非选择性激动剂,包括 mGluR4、mGluR6、mGluR7 和 mGluR8.

DCG-IV((2S,2’R,3’R)-2-(2’,3’-二羧基环丙基)甘氨酸: II 组 mGluRs 的选择性激动剂,包括 mGluR2 和 mGluR3.

LY354740((1S,2S,5R,6S)-2-氨基双环[3.1.0]己烷-2,6-二羧酸: II 组 mGluRs 的选择性激动剂.

属性

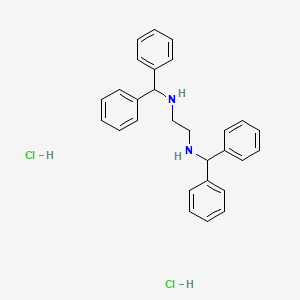

| { "Design of the Synthesis Pathway": "The synthesis of Amn082 dihydrochloride involves the reaction of two key starting materials, which are first converted into intermediate compounds before being combined to form the final product. The overall synthesis pathway can be summarized as follows:", "Starting Materials": [ "4-(3-Chloro-2-methylphenyl)piperazine-1-carboxylic acid tert-butyl ester", "2-(2-Amino-4-methylthiazol-5-yl)ethanol" ], "Reaction": [ "Step 1: The 4-(3-Chloro-2-methylphenyl)piperazine-1-carboxylic acid tert-butyl ester is reacted with trifluoroacetic acid to remove the tert-butyl protecting group, yielding the corresponding carboxylic acid.", "Step 2: The carboxylic acid is then converted into the corresponding acid chloride via reaction with thionyl chloride.", "Step 3: The 2-(2-Amino-4-methylthiazol-5-yl)ethanol is reacted with sodium hydride in dimethylformamide to form the corresponding sodium salt.", "Step 4: The acid chloride and sodium salt are then combined in dichloromethane and reacted together to form the desired Amn082 intermediate.", "Step 5: The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt, which is the final product." ] } | |

CAS 编号 |

97075-46-2 |

分子式 |

C28H29ClN2 |

分子量 |

429.0 g/mol |

IUPAC 名称 |

N,N'-dibenzhydrylethane-1,2-diamine;hydrochloride |

InChI |

InChI=1S/C28H28N2.ClH/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)29-21-22-30-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20,27-30H,21-22H2;1H |

InChI 键 |

OQWHMBBNPNSOAZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCNC(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl |

规范 SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCNC(C3=CC=CC=C3)C4=CC=CC=C4.Cl |

外观 |

Solid powder |

Pictograms |

Irritant; Environmental Hazard |

同义词 |

AMN 082; AMN-082; AMN082; N,N'-bis[di(phenyl)methyl]ethane-1,2-diamine |

产品来源 |

United States |

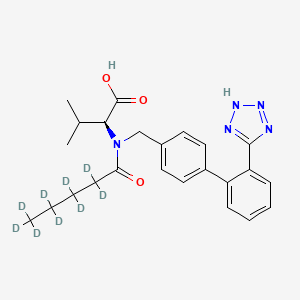

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

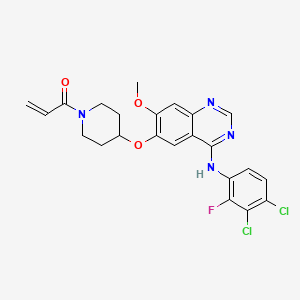

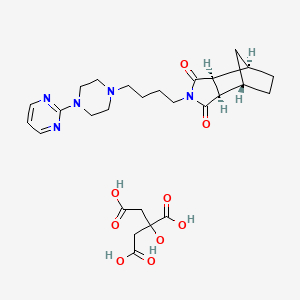

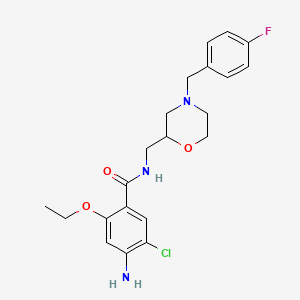

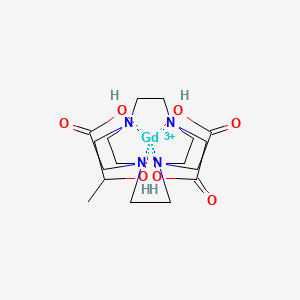

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B1662843.png)